Carbonic Anhydrase Inhibition: 1,3-Diaryltriazene-Sulfamethazine Derivatives vs. Acetazolamide (AAZ)
Derivatives synthesized from the diazonium salt of sulfamethazine (SDTFB) demonstrate substantially greater carbonic anhydrase (CA) inhibitory potency than the standard clinical reference acetazolamide (AAZ). Against human CA isoform I (hCA I), the 4-butoxy-substituted triazene derivative SM7 exhibited a K_I of 5.69 ± 0.59 nM, representing an approximately 20.4-fold improvement over AAZ (K_I = 116.00 ± 8.48 nM). Against hCA II, the 4-cyano derivative SM4 displayed a K_I of 5.87 ± 0.57 nM, a roughly 9.7-fold improvement over AAZ (K_I = 57.25 ± 4.15 nM). Additionally, the 3,4-dimethoxy derivative SM9 showed a selectivity index (SI) of 9.94 favoring hCA II over hCA I, a selectivity feature not present in AAZ [1].
| Evidence Dimension | Inhibitory constant (K_I) against human carbonic anhydrase isoforms hCA I and hCA II |
|---|---|
| Target Compound Data | SM7: K_I = 5.69 ± 0.59 nM (hCA I); SM4: K_I = 5.87 ± 0.57 nM (hCA II); SM9: K_I = 74.98 ± 10.49 nM, SI = 9.94 (hCA I vs. II) |
| Comparator Or Baseline | Acetazolamide (AAZ): K_I = 116.00 ± 8.48 nM (hCA I); K_I = 57.25 ± 4.15 nM (hCA II) |
| Quantified Difference | SM7 vs. AAZ on hCA I: ~20.4-fold more potent; SM4 vs. AAZ on hCA II: ~9.7-fold more potent; SM9 provides ~9.94-fold selectivity for hCA II over hCA I |
| Conditions | Stopped-flow CO₂ hydrase assay; recombinant human CA isoforms I and II; data reported as mean ± SD |
Why This Matters
For procurement decisions in CA inhibitor drug discovery programs, the sulfamethazine diazonium scaffold uniquely enables access to triazene derivatives with single-digit nanomolar K_I values and measurable isoform selectivity, which are not achievable with acetazolamide or with triazenes derived from other sulfonamide diazonium precursors that present a different aryl sulfonamide geometry.
- [1] Lolak N, Akocak S, Bua S, Koca M, Supuran CT. Interactions of novel 1,3-diaryltriazene-sulfamethazines with carbonic anhydrases: Kinetic studies and in silico simulations. Arch Biochem Biophys. 2024 Nov;761:110181. PMID: 39396797. View Source
